派克替尼
概述
描述
Pexmetinib is a novel small-molecule inhibitor that targets both the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 mitogen-activated protein kinase (MAPK). It has shown efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia . This compound is particularly significant due to its dual inhibitory action, which makes it a promising candidate for therapeutic applications in hematologic malignancies.
科学研究应用
派屈明具有广泛的科学研究应用:
化学: 它用作工具化合物来研究 Tie-2 和 p38 MAPK 途径的抑制。
生物学: 研究人员使用派屈明来研究这些途径在细胞过程和疾病状态中的作用。
作用机制
派屈明通过抑制血管生成素-1 受体 Tie-2 和促炎性激酶 p38 MAPK 的活性发挥其作用。这些途径参与各种细胞过程,包括炎症、细胞增殖和存活。通过阻断这些途径,派屈明可以减少白血病细胞增殖并阻止下游效应激酶的激活 .
准备方法
派屈明的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应工业生产方法侧重于优化产量和纯度,通常涉及高效液相色谱 (HPLC) 进行纯化 。
化学反应分析
派屈明会发生各种化学反应,包括:
氧化: 该反应可以修饰分子上的官能团,可能改变其活性。
还原: 还原反应可用于修饰分子内某些原子的氧化态。
取代: 取代反应的常用试剂包括卤素和亲核试剂,它们可以取代分子内的特定原子或基团。这些反应形成的主要产物取决于所用条件和试剂.
相似化合物的比较
派屈明因其对 Tie-2 和 p38 MAPK 的双重抑制作用而独一无二。类似的化合物包括:
伊马替尼: 一种酪氨酸激酶抑制剂,用于治疗慢性髓性白血病。
波纳替尼: 另一种酪氨酸激酶抑制剂,靶向多种激酶,包括 BCR-ABL。
阿西替尼: 一种非 ATP 竞争性 BCR-ABL 抑制剂。与这些化合物相比,派屈明对 Tie-2 和 p38 MAPK 的双重抑制提供了更广泛的治疗应用,尤其是在血液系统恶性肿瘤方面.
属性
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945614-12-0 | |
Record name | Pexmetinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexmetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。